(2E)-2-[2-(1,3-benzodioxol-5-yl)-3-nitropropylidene]-1,3,3-trimethyl-2,3-dihydro-1H-indole
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Overview
Description
(2E)-2-[2-(1,3-benzodioxol-5-yl)-3-nitropropylidene]-1,3,3-trimethyl-2,3-dihydro-1H-indole is an organic compound that features a complex structure with multiple functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-2-[2-(1,3-benzodioxol-5-yl)-3-nitropropylidene]-1,3,3-trimethyl-2,3-dihydro-1H-indole typically involves multi-step organic reactions. Common synthetic routes may include:
Formation of the Benzodioxole Moiety: This can be achieved through the cyclization of catechol derivatives with formaldehyde.
Nitroalkene Formation:
Indole Synthesis: The indole ring can be synthesized through Fischer indole synthesis or other cyclization methods.
Final Coupling: The final step involves coupling the benzodioxole and indole moieties under specific conditions, possibly using catalysts or specific solvents.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the nitro group or the indole ring.
Reduction: Reduction reactions can convert the nitro group to an amine, potentially altering the compound’s properties.
Substitution: Electrophilic or nucleophilic substitution reactions can occur at various positions on the benzodioxole or indole rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation can be used.
Substitution: Reagents like halogens, alkylating agents, or nucleophiles can be employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions will depend on the specific reagents and conditions used. For example, reduction of the nitro group would yield an amine derivative, while oxidation might produce a nitroso or nitro derivative.
Scientific Research Applications
Chemistry
Organic Synthesis: The compound can be used as an intermediate in the synthesis of more complex molecules.
Catalysis: It may serve as a ligand or catalyst in various organic reactions.
Biology
Biological Activity:
Medicine
Pharmaceuticals: Investigated for potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry
Materials Science: Used in the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of (2E)-2-[2-(1,3-benzodioxol-5-yl)-3-nitropropylidene]-1,3,3-trimethyl-2,3-dihydro-1H-indole would depend on its specific application. In medicinal chemistry, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions.
Comparison with Similar Compounds
Similar Compounds
(2E)-2-[2-(1,3-benzodioxol-5-yl)-3-nitropropylidene]-1,3,3-trimethyl-2,3-dihydro-1H-indole: can be compared with other nitroalkene or indole derivatives.
Benzodioxole Derivatives: Compounds with similar benzodioxole structures.
Indole Derivatives: Compounds with similar indole structures.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and structural features, which may confer unique chemical reactivity and biological activity compared to other similar compounds.
Properties
Molecular Formula |
C21H22N2O4 |
---|---|
Molecular Weight |
366.4 g/mol |
IUPAC Name |
(2E)-2-[2-(1,3-benzodioxol-5-yl)-3-nitropropylidene]-1,3,3-trimethylindole |
InChI |
InChI=1S/C21H22N2O4/c1-21(2)16-6-4-5-7-17(16)22(3)20(21)11-15(12-23(24)25)14-8-9-18-19(10-14)27-13-26-18/h4-11,15H,12-13H2,1-3H3/b20-11+ |
InChI Key |
IVZMWOLSZWXFMQ-RGVLZGJSSA-N |
Isomeric SMILES |
CC\1(C2=CC=CC=C2N(/C1=C/C(C[N+](=O)[O-])C3=CC4=C(C=C3)OCO4)C)C |
Canonical SMILES |
CC1(C2=CC=CC=C2N(C1=CC(C[N+](=O)[O-])C3=CC4=C(C=C3)OCO4)C)C |
Origin of Product |
United States |
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